molecular formula C14H15N3 B2420120 methyl[(1-phenyl-1H-pyrazol-4-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1258660-25-1

methyl[(1-phenyl-1H-pyrazol-4-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2420120
CAS No.: 1258660-25-1
M. Wt: 225.295
InChI Key: SDSGJMLHIXXOCU-UHFFFAOYSA-N
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Description

“Methyl(1-phenyl-1H-pyrazol-4-yl)methylamine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, and four hydrogen atoms . Pyrazole derivatives have been known to exhibit a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized in various steps with acceptable reaction procedures and quantitative yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring embedded with two phenyl rings . The pyrazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by pyrazole derivatives , this compound could be a promising candidate for the development of new drugs.

Properties

IUPAC Name

N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-3-9-16(2)11-13-10-15-17(12-13)14-7-5-4-6-8-14/h1,4-8,10,12H,9,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSGJMLHIXXOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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